Phenyl cinnamate
Overview
Description
Phenyl cinnamate is an organic compound with the molecular formula C15H12O2. It is an ester formed from cinnamic acid and phenol. This compound is known for its pleasant aroma and is used in various applications, including perfumery and flavoring. This compound is also studied for its potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl cinnamate can be synthesized through several methods. One common method involves the esterification of cinnamic acid with phenol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds as follows:
- A mixture of cinnamic acid and thionyl chloride is heated to form cinnamoyl chloride.
- Phenol is then added to the reaction mixture, and the resulting mixture is heated to complete the esterification process.
- The product is purified through recrystallization from ethanol .
Industrial Production Methods: In industrial settings, this compound can be produced using similar esterification methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Phenyl cinnamate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cinnamic acid and phenol.
Reduction: Reduction of this compound can yield cinnamyl alcohol and phenol.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Cinnamic acid and phenol.
Reduction: Cinnamyl alcohol and phenol.
Substitution: Various substituted cinnamates depending on the nucleophile used.
Scientific Research Applications
Phenyl cinnamate has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and polymers.
Biology: this compound and its derivatives are studied for their antimicrobial and antifungal activities.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of phenyl cinnamate involves its interaction with biological membranes and enzymes. For instance, it has been shown to interact with ergosterol in fungal cell membranes, disrupting membrane integrity and leading to cell death . In antibacterial applications, this compound can inhibit bacterial enzymes, thereby preventing bacterial growth.
Comparison with Similar Compounds
Phenyl cinnamate can be compared with other cinnamate esters such as:
- Methyl cinnamate
- Ethyl cinnamate
- Benzyl cinnamate
Uniqueness: this compound is unique due to its specific ester linkage and the presence of a phenyl group, which imparts distinct chemical and biological properties. Compared to methyl and ethyl cinnamates, this compound has a higher molecular weight and different solubility characteristics, making it suitable for specific applications in perfumery and material science .
Properties
IUPAC Name |
phenyl (E)-3-phenylprop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-15(17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFNGRDFKUJVIN-VAWYXSNFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2757-04-2 | |
Record name | Phenyl cinnamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002757042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC21000 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21000 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenyl cinnamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.558 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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